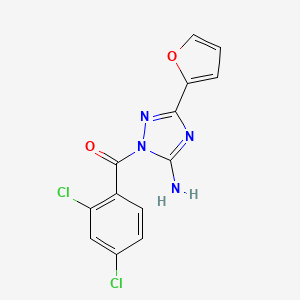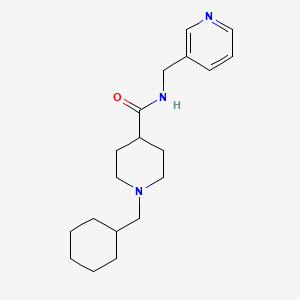![molecular formula C20H29NO3 B5847821 methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, also known as Mecam, is a synthetic compound that belongs to the family of local anesthetics. It is used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells.
作用機序
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate exerts its pharmacological effect by binding to the extracellular pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the cell. This action leads to the inhibition of action potential generation and propagation, resulting in a decrease in neuronal excitability and pain perception. In cardiac cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cell type. In neuronal cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the release of neurotransmitters such as glutamate and substance P, leading to a decrease in pain perception. In cardiac cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility. methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has also been shown to have anti-inflammatory effects in various animal models of inflammation.
実験室実験の利点と制限
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has several advantages as a research tool, including its high potency and selectivity for sodium channels, its ability to block channels in the open or inactivated state, and its lack of effect on other ion channels. However, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate also has several limitations, including its potential for off-target effects, its short half-life, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, including the development of more selective and potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in pain management and cardiac arrhythmias. Additionally, the use of methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate as a tool for investigating the role of sodium channels in other physiological and pathological processes, such as epilepsy and multiple sclerosis, holds great promise for future research.
合成法
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-cyclohexyl-4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of triethylamine to yield methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate. The final product is purified through recrystallization from a suitable solvent.
科学的研究の応用
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been used extensively in scientific research as a tool to study the role of voltage-gated sodium channels in various physiological and pathological processes. It has been shown to block sodium channels in a dose-dependent manner, with a higher affinity for channels that are in the open or inactivated state. This property has made methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate a valuable tool for investigating the contribution of sodium channels to neuronal excitability, pain perception, and cardiac function.
特性
IUPAC Name |
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-20(2,15-9-5-4-6-10-15)14-13-18(22)21-17-12-8-7-11-16(17)19(23)24-3/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURAYWXNUSFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC=CC=C1C(=O)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)



![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)


![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)
